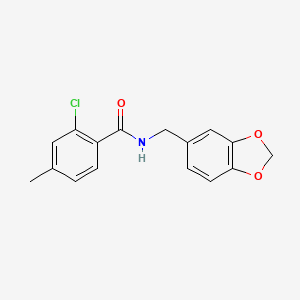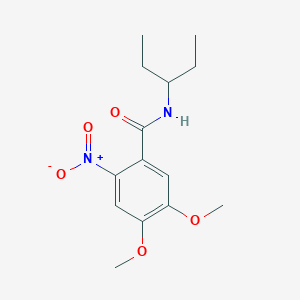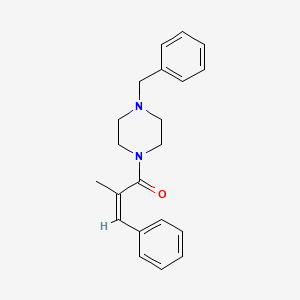
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a psychoactive substance that has been studied for its effects on mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. This compound binds to serotonin transporters, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin levels in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature. This compound also increases the release of oxytocin, a hormone associated with social bonding and trust. This increase in oxytocin levels has been linked to the therapeutic effects of this compound-assisted therapy.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has several advantages for use in lab experiments. It is a potent and selective agonist of serotonin transporters, making it useful for studying the effects of serotonin on the brain. Additionally, this compound has been shown to have therapeutic potential for treating mental health disorders, making it a promising candidate for further research.
However, there are also limitations to the use of this compound in lab experiments. This compound is a psychoactive substance that can produce subjective effects in participants, making it difficult to control for placebo effects. Additionally, the use of this compound in lab experiments raises ethical concerns due to its potential for abuse.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide. One area of interest is the use of this compound-assisted therapy for the treatment of other mental health disorders, such as depression and addiction. Additionally, research is needed to better understand the long-term effects of this compound use on the brain and body. Finally, there is a need for further research on the mechanism of action of this compound, including its effects on neurotransmitter systems and neural circuits.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including oxidation, reduction, and condensation reactions. The final product is a white crystalline powder that is typically consumed orally.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential therapeutic applications. Research has shown that this compound-assisted therapy can be effective in treating PTSD, anxiety, and other mental health disorders. This compound works by increasing the release of serotonin, a neurotransmitter that regulates mood, in the brain. This increase in serotonin levels has been linked to an improvement in symptoms of depression and anxiety.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-2-4-12(13(17)6-10)16(19)18-8-11-3-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZLOKCHQLFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5805817.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)
![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)

